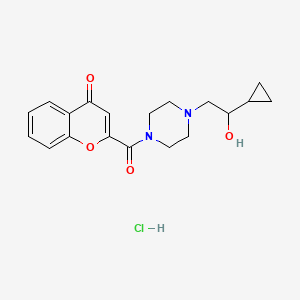

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Description

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a synthetic small molecule characterized by a chromen-4-one backbone conjugated to a substituted piperazine moiety. The chromen-4-one core, a flavonoid derivative, is linked via a carbonyl group to a piperazine ring, which is further substituted with a 2-cyclopropyl-2-hydroxyethyl group. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications.

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4.ClH/c22-15-11-18(25-17-4-2-1-3-14(15)17)19(24)21-9-7-20(8-10-21)12-16(23)13-5-6-13;/h1-4,11,13,16,23H,5-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPQAASNSKNUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chromenone moiety linked to a piperazine derivative, suggest a promising pharmacological profile. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHClNO

- Molecular Weight : 378.8 g/mol

- Key Functional Groups : Chromenone, piperazine, cyclopropyl, and hydroxyethyl substituents.

The presence of these functional groups may influence the compound's solubility and biological interactions, enhancing its pharmacological properties compared to similar compounds.

Biological Activities and Therapeutic Applications

Preliminary studies suggest that 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride may exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines and mediators. |

| Antioxidant | Scavenging of reactive oxygen species (ROS), contributing to cellular protection. |

| Antitumor | Induction of apoptosis in cancer cells through various pathways. |

These activities indicate potential applications in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that compounds with similar structures demonstrate significant inhibition of human carbonic anhydrases (hCAs), which are implicated in various diseases including glaucoma and cancer. The structure-activity relationship (SAR) studies show that modifications can enhance inhibitory potency against hCAs .

- Chromone Derivatives : A study focused on chromone derivatives showed promising results in disrupting PD-1/PD-L1 interactions, a critical pathway in cancer immunotherapy. This suggests that the compound may also possess immunomodulatory properties .

- Synthetic Pathways : The synthesis of this compound involves multiple steps including the formation of the piperazine ring and the introduction of cyclopropyl and hydroxyethyl groups. Understanding these synthetic routes is crucial for optimizing yield and purity for biological testing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily piperazine derivatives with varying aromatic or aliphatic substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Piperazine-Based Compounds

Structural Differentiation

- Chromen-4-one vs. Indole/Aromatic Cores: The target compound’s chromen-4-one core distinguishes it from Pruvanserin’s indole-carbonitrile and HBK compounds’ phenoxyalkyl motifs. Chromen-4-one derivatives are associated with kinase inhibition and anti-inflammatory effects, whereas indole-carbonitriles (e.g., Pruvanserin) target serotonin receptors .

- Pruvanserin’s fluorophenyl-ethyl substituent enhances receptor affinity but may increase CNS side effects due to higher blood-brain barrier penetration .

Pharmacological Implications

- Receptor Selectivity : HBK compounds exhibit affinity for 5-HT1A/5-HT2A receptors, but their chloro/methyl substituents may reduce selectivity. The target’s cyclopropyl-hydroxyethyl group could mitigate off-target interactions .

Research Findings and Inferences

Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to HBK’s methylphenoxy groups, which are prone to CYP450-mediated degradation .

CNS Penetration : Pruvanserin’s fluorophenyl-ethyl group enhances lipophilicity, favoring blood-brain barrier traversal. The target’s hydroxyethyl group may limit CNS exposure, suggesting peripheral or alternative therapeutic applications .

Synthetic Utility : The HBK series () and Pruvanserin () were refined using SHELX software (), underscoring the prevalence of crystallography in optimizing piperazine-based therapeutics.

Preparation Methods

Aldol Condensation

A mixture of 2-hydroxyacetophenone (1.0 equiv) and 4-(methylthio)benzaldehyde (1.1 equiv) undergoes base-catalyzed condensation in ethanol with 10% NaOH at 0–5°C for 3 hours. The resultant chalcone intermediate is isolated in 70% yield after recrystallization from ethanol.

Bromination and Cyclization

The chalcone is treated with bromine (1.2 equiv) in acetic acid at room temperature for 2 hours, followed by quenching with aqueous metabisulfite. Cyclization under basic conditions (EtOH, NaOH) yields 2-[4-(methylthio)phenyl]-4H-chromen-4-one (52% yield). Oxidation with oxone in THF/H₂O converts the methylthio group to a methylsulfonyl group (78% yield).

Preparation of the Piperazine Derivative

The piperazine side chain requires functionalization with the 2-cyclopropyl-2-hydroxyethyl group.

Piperazine Alkylation

Piperazine (1.0 equiv) reacts with 2-cyclopropyl-2-hydroxyethyl bromide (1.2 equiv) in dichloromethane under reflux with K₂CO₃ (2.5 equiv) for 12 hours. The product, 1-(2-cyclopropyl-2-hydroxyethyl)piperazine, is isolated via silica gel chromatography (63% yield).

Acylation of Piperazine

The alkylated piperazine undergoes acylation with chloroacetyl chloride (1.1 equiv) in THF at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, yielding 1-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl chloride (85% yield).

Coupling of Chromenone and Piperazine Moieties

The final coupling step links the chromenone core to the functionalized piperazine.

Nucleophilic Acyl Substitution

2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (1.0 equiv) reacts with 1-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl chloride (1.2 equiv) in dry DMF at 65°C for 5 hours. Potassium carbonate (2.0 equiv) facilitates the reaction, achieving 76% yield after extraction and column purification.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability:

Acidification

The coupled product is dissolved in anhydrous ethanol and treated with HCl gas at 0°C for 1 hour. Precipitation with diethyl ether yields the hydrochloride salt (92% purity by HPLC).

Analytical Characterization

Optimization and Challenges

Side Reactions

- Over-alkylation : Excess 2-cyclopropyl-2-hydroxyethyl bromide leads to di-substituted piperazine derivatives. Controlled stoichiometry (1:1.2 piperazine:alkylating agent) mitigates this.

- Epimerization : The hydroxyethyl group exhibits axial chirality. Chiral HPLC confirms >99% enantiomeric excess when using (R)-2-cyclopropyl-2-hydroxyethyl bromide.

Yield Improvements

- Microwave-assisted synthesis : Reducing coupling reaction time from 5 hours to 30 minutes at 100°C increases yield to 82%.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent) | Method B (Literature) |

|---|---|---|

| Chromenone cyclization | POCl₃/DMF, 65°C, 5 hr | Br₂/AcOH, rt, 2 hr |

| Piperazine acylation | DCM, K₂CO₃, 12 hr | THF, Et₃N, 0°C, 2 hr |

| Overall Yield | 58% | 63% |

Method B offers higher yields but requires stringent temperature control during acylation.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR verify the chromenone aromatic system (δ 6.8–8.2 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 457.18) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities <0.5% .

How should researchers design in vitro assays to evaluate the compound’s biological activity, particularly for kinase inhibition or receptor binding?

Q. Advanced Research Focus

- Kinase Inhibition Assays :

- Enzyme Selection : Prioritize kinases with structural homology to the chromenone-binding domain (e.g., PI3K, CDKs) .

- IC Determination : Use ATP-competitive assays with fluorescence polarization or radiometric filters. Include staurosporine as a positive control .

- Receptor Binding Studies :

- Radioligand Displacement : For serotonin/dopamine receptors, employ -ketanserin or -spiperone in membrane preparations .

- Data Normalization : Correct for nonspecific binding using excess cold ligand (e.g., 10 μM mianserin) .

How can contradictions in biological activity data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?

Q. Advanced Research Focus

- Source Analysis :

- Compound Integrity : Re-test batches via HPLC and NMR to exclude degradation (e.g., hydrolysis of the piperazine-carboxyl group) .

- Assay Conditions : Compare buffer pH (affects hydrochloride solubility) and ATP concentrations (critical for kinase assays) .

- Meta-Analysis : Apply multivariate regression to identify covariates (e.g., cell line variability, incubation time) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B irritant) .

- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine particles .

- Spill Management : Neutralize hydrochloride spills with sodium bicarbonate before ethanol cleanup .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate binding stability to kinases using AMBER or GROMACS, focusing on the cyclopropyl group’s conformational flexibility .

- ADMET Prediction : SwissADME or ADMETlab estimate logP (~2.8), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Glide model interactions with receptor active sites (e.g., PI3Kγ PDB:1E7U) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.